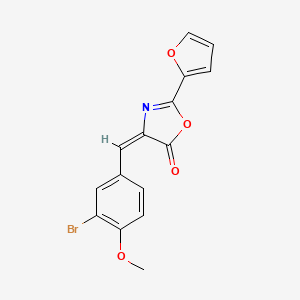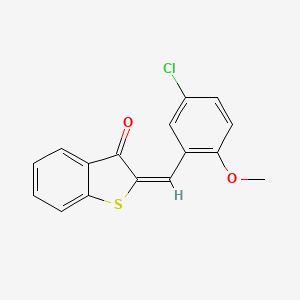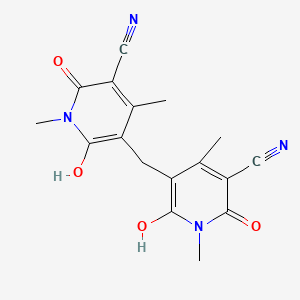
1-(3-chlorophenyl)-4-(1-propyl-4-piperidinyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related piperazine derivatives involves multiple steps, including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine involves these steps with a total yield of around 48.2% (Quan, 2006). Another example includes the synthesis of 1-(3-chlorophenyl) piperazine from 3-chloroaniline and bis-(2-chloroethyl) amine hydrochloride, further reacted with l-bromo-3-chloropropane to give 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride with an overall yield of 45.7% (Mai, 2005).
Molecular Structure Analysis
The molecular and electronic structure of similar compounds has been extensively analyzed through experimental and theoretical methods. For example, 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride was characterized using spectral data analysis augmented by X-ray, showing it crystallizes in a monoclinic crystal system. Theoretical calculations at the DFT/B3LYP/6-311G(d,p) level provided insights into structural and electronic properties, indicating good agreement between theoretical and experimental results (Bhat et al., 2018).
Chemical Reactions and Properties
Piperazine compounds are versatile intermediates in pharmaceutical synthesis, showcasing a variety of chemical reactions they can undergo. Their reactivity includes participation in reductive amination, Ullmann reactions, and interactions with various substituents to form complex structures (Li Ning-wei, 2005).
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-4-(1-propylpiperidin-4-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28ClN3/c1-2-8-20-9-6-17(7-10-20)21-11-13-22(14-12-21)18-5-3-4-16(19)15-18/h3-5,15,17H,2,6-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPALWTYUMYBRFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-4-(1-propyl-4-piperidinyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-methoxy-1,3-dimethyl-2-(2-oxo-2-phenylethyl)cyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5879041.png)



![methyl 3-{[(3,4-dimethoxyphenyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5879084.png)

![2-[(2,2-diphenylethyl)(propyl)amino]ethanol](/img/structure/B5879093.png)
![4-{[4-(methylthio)phenyl]sulfonyl}morpholine](/img/structure/B5879105.png)
![1-(4-{4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5879109.png)
![3-(2-furylmethyl)-4-imino-6,6-dimethyl-1,3,4,5,6,8-hexahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5879125.png)

![4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate](/img/structure/B5879134.png)
![1-methyl-5-[(4-methylphenyl)thio]-3-nitro-1H-1,2,4-triazole](/img/structure/B5879146.png)